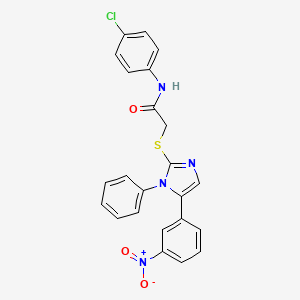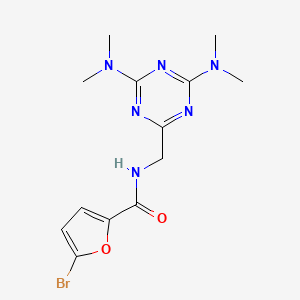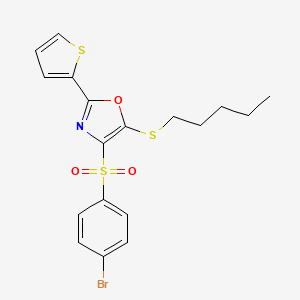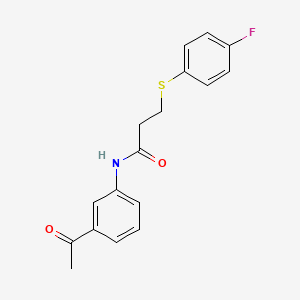
(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Computational Study
In the realm of pyrrole derivatives, the synthesis of a related compound, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), has been achieved through aldol condensation. The spectroscopic (FT–IR, 1H NMR, UV–visible) analyses and quantum chemical calculations confirmed the product structure. This study provides insights into the molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and other electronic descriptors. The vibrational analysis indicated red shifts in νNH and νCO as a result of dimer formation, highlighting the potential for this compound in synthesizing a variety of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Mixed Experimental and DFT Study
Another related compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), displays potential for the formation of new heterocyclic compounds. Its synthesis and characterization through spectroscopic techniques and theoretical findings provide insights into the vibrational analysis and the binding energy of dimer formation. This compound has also shown promise as a non-linear optical (NLO) material (Singh, Rawat, & Sahu, 2014).
Molecular Interactions and Chemical Reactivity
Molecular Weaker Interactions and Chemical Reactivity Analysis
The synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) has been extensively studied for its geometrical, spectral, and thermodynamic properties using DFT theory. This analysis demonstrates red shifts in NH and CO stretching bonds due to dimer formation, indicating the presence of resonance-assisted hydrogen bonding. The reactivity descriptors suggest that this compound is suitable for the formation of various heterocyclic compounds, further highlighting its relevance in scientific research (Singh, Baboo, Rawat, & Gupta, 2013).
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22(2)10-11-23-18(14-5-3-9-21-13-14)17(19(25)20(23)26)16(24)8-7-15-6-4-12-27-15/h3-9,12-13,18,25H,10-11H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCDQMPFJDDDPF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)







![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)
![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)